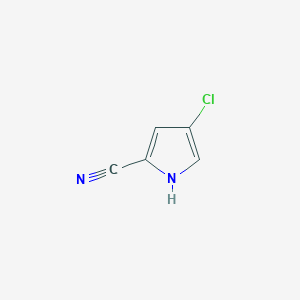![molecular formula C7H5Cl2N3 B1610540 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine CAS No. 94694-50-5](/img/structure/B1610540.png)
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Descripción general
Descripción
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine (DCIP) is a heterocyclic aromatic organic compound that is commonly used in scientific research. It is a potent mutagenic compound that has been shown to induce DNA damage in various organisms.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing imidazo[1,2-a]pyrimidines, including variants like 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine, and evaluating their antimicrobial activity. For instance, Revanker et al. (1975) reported the preparation of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines with significant activity against various microorganisms (Revanker, Matthews, & Robins, 1975).
Synthesis of Pyrimidine Derivatives
H. Sayed et al. (2006) utilized 4,6-Diamino-1H-pyrimidine-2-thione for the preparation of pyrimidine derivatives, which showed promising antimicrobial activity (Sayed, Shamroukh, & Rashad, 2006). Similarly, Xiaohu Deng and N. Mani (2006) described a synthetic route to medicinally important 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine, which is closely related to 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine (Deng & Mani, 2006).
Pyrimidine in AIDS Chemotherapy
A 2019 study by Ajani et al. discussed the synthesis of pyrazole-based pyrimidine scaffolds, noting the potential application of pyrimidine in AIDS chemotherapy (Ajani et al., 2019).
Anticancer Evaluation
The synthesis of pyrido[2,3-d]pyrimidines and their evaluation for anticancer activity is another significant area. For example, Heba S. A. Elzahabi et al. (2018) synthesized substituted pyrido[2,3-d]pyrimidines that exhibited potent anticancer activity against various cancer cell lines (Elzahabi et al., 2018).
Molecular Modeling and Antifungal Activity
M. Chhabria et al. (2011) focused on the synthesis of thiazolo[4,5-d]pyrimidine derivatives and their antifungal activity, highlighting the importance of pyrimidines in medicinal chemistry (Chhabria, Rathod, Vala, & Patel, 2011).
Mecanismo De Acción
Target of Action
It is known that imidazopyrimidines, a class of compounds to which this molecule belongs, are structural analogs of purine bases like adenine and guanine . They have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, and antibacterial agents .
Mode of Action
For instance, as a GABA receptor agonist, it would bind to the GABA receptors, enhancing their response to gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of nerve cells .
Biochemical Pathways
This pathway plays a crucial role in inhibitory neurotransmission in the central nervous system .
Result of Action
Based on its potential role as a gaba receptor agonist, it could enhance inhibitory neurotransmission, leading to decreased neuronal excitability .
Propiedades
IUPAC Name |
5,7-dichloro-3-methylimidazo[1,5-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-10-3-5-2-6(8)11-7(9)12(4)5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMQIMPFVMPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538705 | |
| Record name | 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94694-50-5 | |
| Record name | 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















